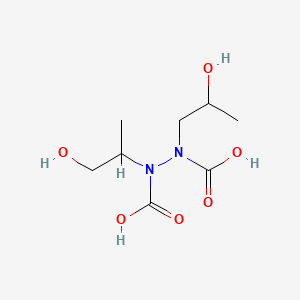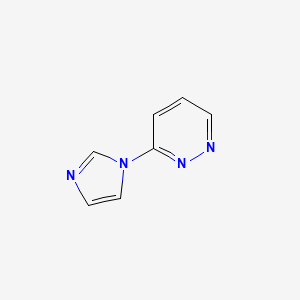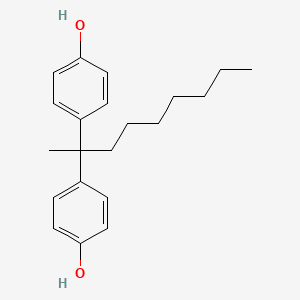
4,4'-Bisphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bisphenol, also known as 4,4’-Biphenol, is an organic compound that is a phenolic derivative of biphenyl. It is a colorless solid that is insoluble in water but soluble in ethanol and ether. This compound is primarily used as an intermediate in the production of various polymers and resins due to its excellent heat resistance and stability .
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Bisphenol can be synthesized through several methods:
Debutylation of 3,3’,5,5’-tetra-tert-butyl-4,4’-dihydroxybiphenyl: This method involves the removal of tert-butyl groups from the precursor compound.
Alkaline Fusion of 4,4’-biphenyldisulfonic acid: This process involves heating the disulfonic acid in the presence of a strong base.
Boil Down of Benzidinebisdiazonium Salts: This method involves the thermal decomposition of benzidinebisdiazonium salts.
Decarboxylation of 4,4’-dihydroxybiphenyl-2-carboxylic acid: This process involves the removal of a carboxyl group from the precursor acid.
Industrial Production Methods
In industrial settings, 4,4’-Bisphenol is often produced through the oxidative coupling of phenol derivatives. For example, the oxidative coupling of 2,6-di-tert-butylphenol can generate the tetra-tert-butyl derivative, which is then dealkylated to produce 4,4’-Bisphenol .
化学反応の分析
Types of Reactions
4,4’-Bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4’-Bisphenol can produce quinones, while substitution reactions can yield various halogenated or alkylated derivatives .
科学的研究の応用
4,4’-Bisphenol has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
作用機序
The mechanism of action of 4,4’-Bisphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can influence gene expression and cellular functions, leading to various biological effects. Additionally, 4,4’-Bisphenol can interact with other receptors and enzymes, affecting metabolic and signaling pathways .
類似化合物との比較
4,4’-Bisphenol is part of a larger family of bisphenols, which include:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
4,4’-Bisphenol is unique due to its specific structural properties, which confer excellent heat resistance and stability. This makes it particularly valuable in the production of high-performance polymers and engineering plastics .
特性
CAS番号 |
6807-18-7 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-[2-(4-hydroxyphenyl)nonan-2-yl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-6-7-16-21(2,17-8-12-19(22)13-9-17)18-10-14-20(23)15-11-18/h8-15,22-23H,3-7,16H2,1-2H3 |
InChIキー |
KBWOAGGPYKQCAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)




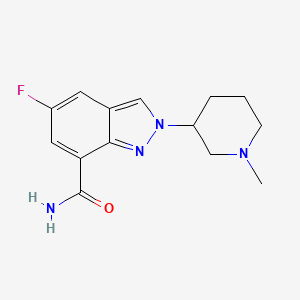
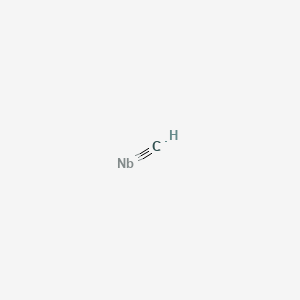
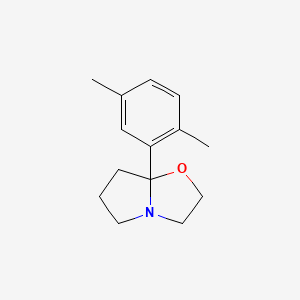
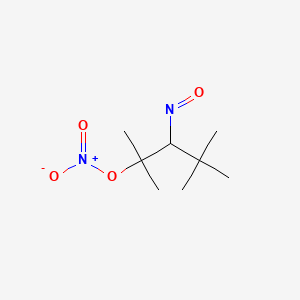
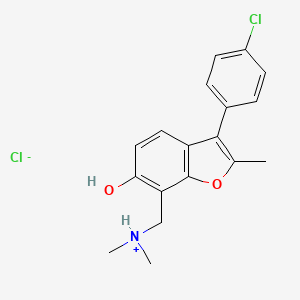

![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
